molecular formula C26H20N2O5S B492127 Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate CAS No. 794552-67-3

Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate

Cat. No.: B492127
CAS No.: 794552-67-3
M. Wt: 472.5g/mol
InChI Key: WYNCUIWTBQLMIW-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core, a quinoline sulfonamide group, and a benzyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.

    Introduction of Quinoline Sulfonamide Group: The quinoline sulfonamide group is introduced through sulfonation reactions, where quinoline derivatives react with sulfonyl chlorides under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoline sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzofuran and quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its antimicrobial properties. The presence of the quinoline sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial activity. Additionally, the compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and functional groups make it a candidate for various applications, including drug design and synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate involves its interaction with biological macromolecules. The quinoline sulfonamide group can bind to enzymes and proteins, inhibiting their function. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The benzofuran core can intercalate with DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Quinoline derivatives: Chloroquine and quinine, known for their antimalarial properties.

    Sulfonamide derivatives: Sulfamethoxazole, a common antibiotic.

Uniqueness

Benzyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is unique due to the combination of its benzofuran core and quinoline sulfonamide group. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these features. Its structural complexity also provides multiple sites for chemical modification, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

benzyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5S/c1-17-24(26(29)32-16-18-7-3-2-4-8-18)21-15-20(12-13-22(21)33-17)28-34(30,31)23-11-5-9-19-10-6-14-27-25(19)23/h2-15,28H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNCUIWTBQLMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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